
2,5,6-Tribromonicotinonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,5,6-Tribromonicotinonitrile is a brominated derivative of nicotinonitrile, a compound that belongs to the class of cyanopyridines. Cyanopyridines are known for their wide range of biological, therapeutic, and medicinal properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,5,6-Tribromonicotinonitrile typically involves the bromination of nicotinonitrile. This can be achieved through the reaction of nicotinonitrile with bromine in the presence of a suitable catalyst. The reaction conditions often include:
Temperature: Moderate temperatures are usually sufficient.
Solvent: Common solvents include acetic acid or chloroform.
Catalyst: Catalysts such as iron or aluminum chloride can be used to facilitate the bromination process.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Bromination: Using large quantities of bromine and nicotinonitrile.
Continuous Flow Reactors: To ensure consistent reaction conditions and high yield.
Purification: Techniques such as recrystallization or chromatography are employed to purify the final product.
化学反応の分析
Types of Reactions
2,5,6-Tribromonicotinonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide.
Oxidation: Oxidizing agents such as potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride.
Major Products
Substitution: Products with different functional groups replacing the bromine atoms.
Oxidation: Oxidized derivatives of the original compound.
Reduction: Reduced forms of the compound with fewer bromine atoms.
科学的研究の応用
2,5,6-Tribromonicotinonitrile has several applications in scientific research:
作用機序
The mechanism of action of 2,5,6-Tribromonicotinonitrile involves its interaction with specific molecular targets. The bromine atoms enhance its reactivity, allowing it to:
Bind to Enzymes: Inhibit or activate enzymatic functions.
Interact with DNA: Potentially interfere with DNA replication and transcription.
Modulate Receptor Activity: Affect cellular signaling pathways.
類似化合物との比較
Similar Compounds
2,5,6-Trichloronicotinonitrile: A chlorinated analog with similar properties.
2,5,6-Trifluoronicotinonitrile: A fluorinated analog with distinct reactivity.
2,5,6-Trinitronicotinonitrile: A nitrated analog with different applications.
特性
分子式 |
C6HBr3N2 |
|---|---|
分子量 |
340.80 g/mol |
IUPAC名 |
2,5,6-tribromopyridine-3-carbonitrile |
InChI |
InChI=1S/C6HBr3N2/c7-4-1-3(2-10)5(8)11-6(4)9/h1H |
InChIキー |
OEHFCIYWUZOVDO-UHFFFAOYSA-N |
正規SMILES |
C1=C(C(=NC(=C1Br)Br)Br)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-Methyl-2-phenyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid](/img/structure/B15230536.png)
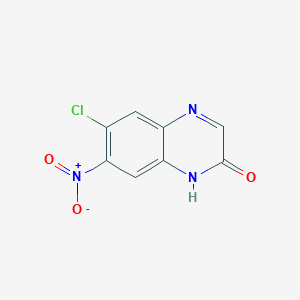

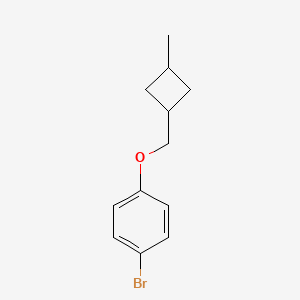
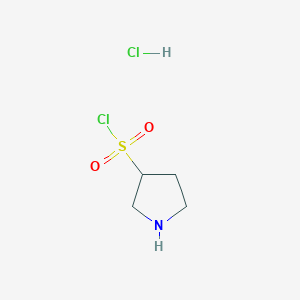
![3-Bromo-5-methoxy-1-methyl-1H-pyrrolo[2,3-C]pyridine](/img/structure/B15230571.png)

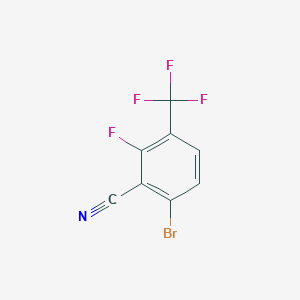
![1-Iodo-3-methylimidazo[1,5-a]pyrazin-8-amine](/img/structure/B15230600.png)

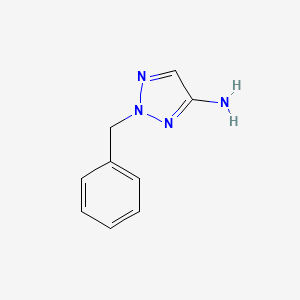
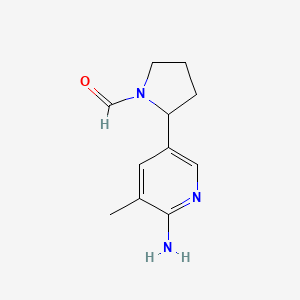
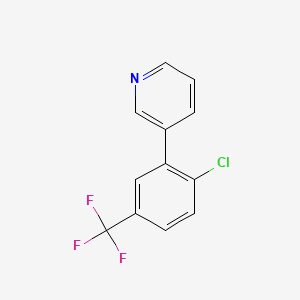
![2-(2-oxabicyclo[3.1.0]hexan-6-yl)acetic acid](/img/structure/B15230638.png)
